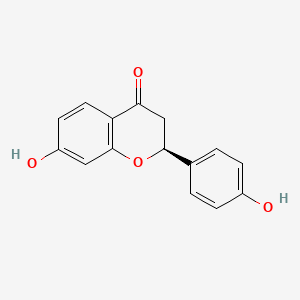

Liquiritigenin

概要

説明

準備方法

化学反応の分析

Isomerization of Liquiritigenin

Isothis compound, a chalcone, is structurally related to this compound and is its isomeric precursor . Chalcone isomerase (CHI) facilitates the conversion of isothis compound to this compound . The interchange between isothis compound and this compound is influenced by pH and temperature, with cyclization to flavanones occurring at neutral and lower acidic pH, while a reversible reaction to chalcones happens at basic pH .

Complex Formation and Structural Characteristics

This compound can form crystalline compounds with other molecules. Two new crystalline compounds, named [LG·H2O](n1 ; LG = this compound) and [LQ·C2H5OH·H2O](n2 ; LQ = liquiritin), have been synthesized and structurally characterized . In the structure of 1 , this compound and water molecules are connected by hydrogen bonds . Thermogravimetric analysis of 1 shows a weight loss stage at 136 °C, which corresponds to the loss of water, leading to the decomposition of this compound at temperatures above 211 °C .

Metabolic Reactions

This compound undergoes biotransformation by gut microbiota and liver microsomes, resulting in various metabolites .

-

Gut Microbiota Metabolism Using LC-MS/MS and LC/MS n-IT-TOF techniques, three possible metabolites of this compound metabolized by the gut microbiota were identified: phloretic acid (M3), resorcinol (M4), and M5 . M5 is speculated to be davidigenin, which has antitumor activity .

-

Structural Analysis of Metabolite M5 The M5 metabolite is produced in the gut microbiota system. The MSn data of this compound shows a peak at 255.0678, and fragments with m/z values of 135.0900 and 119.1453 were obtained from the secondary fragments . It is speculated that M5 was formed by the cleavage of the C–O bonds and the C–C bonds of the parent compound .

Table 1: Fragment Characteristics of this compound and its Metabolites

| Substance | Reaction | Theoretical Molecular Weight | Molecular Formula | Fragment Characteristics |

|---|---|---|---|---|

| MS 1/[M-H] - | ||||

| Gut microbiota system | This compound | 256.0736 | C15H12O4 | |

| +2H | M5 | 258.0892 | C15H14O4 |

Table 2: Experimental and Theoretical Molecular Weights of this compound and its Metabolites

| Substance | Experimental Molecular Weight | Theoretical Molecular Weight | Predicted Molecular Formula | Ion Mode | Diff (ppm) |

|---|---|---|---|---|---|

| This compound | 255.0678 | 256.0736 | C15H12O4 | [M-H] - | 5.93 |

| Liver microsomes system | M1 | 255.0670 | 254.0579 | C15H10O4 | [M+H] + |

| M2 | 273.0736 | 272.0685 | C15H12O5 | [M+H] + | |

| Gut microbiota system | M3 | 165.0577 | 166.0630 | C9H10O3 | [M-H] - |

| M4 | 111.0429 | 110.0368 | C6H6O2 | [M+H] + |

Anti-inflammatory Reaction

This compound exhibits anti-inflammatory effects by inhibiting NF-κB activation in macrophages, which leads to the repression of I-κBα phosphorylation and degradation . It suppresses the production of pro-inflammatory cytokines and reduces inflammation in vivo .

科学的研究の応用

Anti-Inflammatory Effects

Liquiritigenin exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). Notably, this compound suppresses the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation.

Key Findings:

- In vitro Studies: this compound reduced TNF-α, IL-1β, and IL-6 production in Raw264.7 cells treated with LPS .

- In vivo Studies: It inhibited carrageenan-induced paw edema in rats, demonstrating its potential as an anti-inflammatory agent .

Anticancer Potential

Recent studies suggest that this compound may have preventive effects against breast cancer, particularly in high-risk postmenopausal women. The compound appears to downregulate pathways associated with protein biosynthesis and inhibit aromatase activity.

Key Findings:

- Breast Cancer Prevention: A study indicated that this compound could prevent breast cancer by modulating estrogen receptor activity and reducing aromatase levels .

- Mechanism of Action: RNA sequencing revealed that this compound significantly affected gene expression related to cancer progression in breast tissues .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly concerning cognitive enhancement and protection against neurodegenerative diseases.

Key Findings:

- Memory Enhancement: Studies on mice indicated that this compound could enhance learning and memory through its action on acetylcholinesterase inhibition and modulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) .

- Protection Against Ischemia: In models of middle cerebral artery occlusion, this compound reduced brain damage by regulating apoptosis-related proteins .

Immunomodulatory Effects

This compound demonstrates immunomodulatory properties by affecting T cell activation and cytokine production.

Key Findings:

- Anti-atopic Effects: Research showed that this compound could protect against atopic dermatitis by inhibiting T cell activation, suggesting its therapeutic potential for T cell-mediated disorders .

- Cytokine Regulation: It was found to downregulate pro-inflammatory cytokines in animal models of chronic anxiety .

Data Table: Summary of this compound Applications

Case Studies

- Case Study on Inflammation:

- Case Study on Breast Cancer:

- Case Study on Neuroprotection:

作用機序

リキリチゲニンは、主にエストロゲン受容体との相互作用を通じてその効果を発揮します。 リキリチゲニンは、さまざまな生理学的プロセスに関与するエストロゲン受容体のERβサブタイプを選択的アゴニストとして作用します . さらに、リキリチゲニンは、NRF2の核移行を誘導し、PGC-1αおよびTFAMなどのミトコンドリアバイオエナジェティクス関連タンパク質のレベルを増加させることが示されています . これらの作用は、ミトコンドリア機能不全とその関連する状態に対する保護効果に貢献しています .

類似の化合物との比較

リキリチゲニンは、イソリキリチゲニンなどの他のフラバノンやカルコンと構造的に関連しています . リキリチゲニンとイソリキリチゲニンの両方は、甘草の有効成分であり、類似の薬理作用を共有しています . リキリチゲニンは、エストロゲン受容体のERβサブタイプを選択的にアゴニストとして作用するという点でユニークであり、他の類似の化合物とは異なります . その他の関連する化合物には、カンゾウ種に含まれ、独自の異なる薬理作用を持つグリチルリチンとリキリチンがあります .

類似化合物との比較

Liquiritigenin is structurally related to other flavanones and chalcones, such as isothis compound . Both this compound and isothis compound are bioactive constituents of Radix Glycyrrhizae and share similar pharmacological properties . this compound is unique in its selective agonism of the ERβ subtype of the estrogen receptor, which distinguishes it from other similar compounds . Other related compounds include glycyrrhizin and liquiritin, which are also found in Glycyrrhiza species and have their own distinct pharmacological profiles .

生物活性

Liquiritigenin, a chiral flavonoid predominantly found in licorice, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, including its anticancer, anti-inflammatory, antioxidant, and antidiabetic effects, supported by various studies and data.

This compound is a flavonoid that exhibits a range of biological activities. Its metabolism involves biotransformation by gut microbiota and liver microsomes, leading to the formation of various metabolites that may enhance its pharmacological effects. Studies have shown that this compound can be metabolized into compounds such as M3 and M4 when incubated with rat intestinal flora, indicating a complex metabolic pathway that could influence its efficacy in vivo .

Pharmacological Activities

1. Anticancer Activity

this compound has demonstrated promising anticancer properties across various studies. It inhibits cancer cell proliferation and induces apoptosis in several cancer types, including colon cancer. A study reported that racemic this compound exhibited dose-dependent inhibition of alpha-amylase, a key enzyme involved in carbohydrate metabolism, which is often dysregulated in cancer .

2. Anti-inflammatory Effects

The compound has been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In animal models of chronic anxiety, this compound treatment resulted in decreased levels of these inflammatory markers, suggesting its potential role in managing inflammatory conditions .

3. Antioxidant Properties

this compound exhibits strong antioxidant activity, which contributes to its protective effects against oxidative stress-related damage. This activity is crucial for preventing cellular damage and maintaining overall health .

4. Antidiabetic Effects

Research indicates that this compound can inhibit alpha-glucosidase and alpha-amylase activities, which are critical enzymes in carbohydrate digestion. This inhibition can lead to lower blood sugar levels post-meal, making it a potential therapeutic agent for diabetes management .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Anticancer Properties : A detailed pharmacological characterization revealed that this compound inhibits cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory and anticancer effects. The study utilized various in vitro assays to demonstrate these properties .

- Neuroprotective Effects : this compound has shown significant efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with other phytochemicals enhances its bioavailability and therapeutic potential .

- Metabolic Studies : In vivo studies indicated that this compound undergoes rapid glucuronidation and is distributed widely in tissues, suggesting efficient absorption and metabolism .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUXTVZLHCCNA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206493 | |

| Record name | Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

MF101 promoted ERbeta, but not ERalpha, activation of an estrogen response element (ERE) upstream of the luciferase reporter gene. MF101 also selectively regulates transcription of endogenous genes through ERbeta. The ERbeta-selectivity was not due to differential binding, since MF101 binds equally to ERalpha and ERbeta. Fluorescence resonance energy transfer and protease digestion studies showed that MF101 produces a different conformation in ERalpha from ERbeta, when compared with the conformations produced by estradiol. The specific conformational change induced by MF101 allows ERbeta to bind to an ERE and recruit coregulatory proteins that are required for gene activation. MF101 did not activate the ERalpha-regulated proliferative genes, c-myc and cyclin D1, or stimulate MCF-7 breast cancer cell proliferation or tumor formation in a mouse xenograft model. | |

| Record name | MF101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

578-86-9 | |

| Record name | Liquiritigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liquiritigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-deoxyflavanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIQUIRITIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T194LKP9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Liquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 - 205 °C | |

| Record name | Liquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does liquiritigenin exert its anti-cancer effects?

A: this compound has demonstrated anti-cancer effects in various studies. Research suggests it can inhibit tumorigenesis by inhibiting DNA methyltransferase (DNMT) activity and increasing breast cancer 1 (BRCA1) transcriptional activity in triple-negative breast cancer []. It has also shown inhibitory effects on colorectal cancer cell proliferation, invasion, and epithelial-to-mesenchymal transition by decreasing the expression of Runt-related transcription factor 2 (Runx2) and inactivating the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway [].

Q2: What is the role of this compound in protecting against oxidative stress?

A: this compound displays potent antioxidant activity. In a study investigating its protective effect against methylglyoxal cytotoxicity in osteoblasts, this compound was found to reduce oxidative stress by increasing methylglyoxal detoxification via enhancement of glyoxalase I activity, and by improving mitochondrial function []. It also exhibited protection against cisplatin-induced nephrotoxicity by ameliorating mitochondrial dysfunction in a NRF2-dependent manner. This protection was linked to increased levels of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and transcription factor A, mitochondrial (TFAM), proteins involved in mitochondrial biogenesis [].

Q3: How does this compound interact with estrogen receptors?

A: this compound has been identified as a selective estrogen receptor β (ERβ) agonist []. It displays a higher binding affinity for ERβ compared to ERα []. This selectivity is significant as ERβ activation is associated with alleviating menopausal symptoms with potentially fewer side effects compared to ERα activation [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol.

Q5: What spectroscopic data is available for this compound?

A: Various spectroscopic techniques have been employed to characterize this compound. Nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate its structure and confirm its isolation from natural sources [, ]. Mass spectrometry (MS), often coupled with liquid chromatography, has been used extensively for its identification and quantification in biological samples [, , , ].

Q6: How is this compound metabolized in the body?

A: this compound undergoes extensive phase II metabolism, primarily glucuronidation [, , ]. Five glucuronide metabolites have been identified in human liver microsomes, with UDP-glucuronosyltransferases (UGTs) 1A1 and 1A9 playing major roles in the formation of the most abundant conjugate []. This extensive metabolism contributes to its low bioavailability.

Q7: Has this compound shown efficacy in animal models of disease?

A: Yes, this compound has exhibited promising results in various animal models. In a rat model of carbon tetrachloride-induced liver injury, this compound protected the liver from damage. This protective effect was associated with the modulation of PGC-1α and its downstream genes []. It also showed a gastroprotective effect in a mouse model of indomethacin-induced ulcer. This effect was linked to its high distribution in the stomach and its ability to increase gastric mucous secretion []. In a C. elegans model of amyloid-β toxicity, this compound, along with extracts of Glycyrrhiza uralensis, significantly delayed paralysis [].

Q8: How do structural modifications of this compound affect its activity?

A: The presence and position of hydroxyl groups significantly influence the antioxidant activity of this compound and its derivatives []. Additionally, the presence of a sugar moiety, as seen in liquiritin, can impact its activity and bioavailability compared to its aglycone form, this compound [, ].

Q9: What analytical methods are used to quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of this compound and its metabolites in various matrices [, , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。